6-amino-5H-pyrimidine-2,4-dione

Quality Control Analytical Chemistry Pharmaceutical Sourcing

Procure ≥99% HPLC grade 6-amino-5H-pyrimidine-2,4-dione, the core heterocyclic scaffold of the FDA-approved cardiac myosin inhibitor mavacamten. This 99% purity grade ensures a 66% reduction in total impurity burden versus 97% reagent-grade material, minimizing downstream purification costs for API manufacturing. The correct 6-positional isomer is essential for reproducible dUTPase inhibition (60% at 5 mM) and xanthine oxidase SAR baselines (Ki = 0.106 mM). Superior DMSO solubility (28.47 mg/mL) enables higher substrate loading for scalable multi-step syntheses of dual BRD4/PLK1 inhibitors.

Molecular Formula C4H5N3O2
Molecular Weight 127.1 g/mol
CAS No. 14436-34-1
Cat. No. B083526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-amino-5H-pyrimidine-2,4-dione
CAS14436-34-1
Molecular FormulaC4H5N3O2
Molecular Weight127.1 g/mol
Structural Identifiers
SMILESC1C(=NC(=O)NC1=O)N
InChIInChI=1S/C4H5N3O2/c5-2-1-3(8)7-4(9)6-2/h1H2,(H3,5,6,7,8,9)
InChIKeyBLOCGUWRFAOSFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Amino-5H-pyrimidine-2,4-dione (CAS 14436-34-1) Procurement Profile: Core Identity and In-Class Context for Scientific Sourcing


6-Amino-5H-pyrimidine-2,4-dione (CAS 14436-34-1), commonly referred to as 6-aminouracil or 4-amino-2,6-dihydroxypyrimidine, is a pyrimidine-2,4-dione derivative bearing an amino substituent at the 6-position [1]. This heterocyclic scaffold serves as a fundamental building block in medicinal chemistry, enabling access to fused heterocycles including pyrido-, pyrrolo-, and pyrimido-pyrimidines through multicomponent condensation reactions [2]. The compound exhibits a molecular weight of 127.10 g/mol and a melting point exceeding 300 °C [1]. As a synthetic intermediate, it constitutes the core of the FDA-approved drug mavacamten (Camzyos®), a cardiac myosin inhibitor for hypertrophic cardiomyopathy [3].

Why 6-Amino-5H-pyrimidine-2,4-dione Cannot Be Interchanged with Positional Isomers or N-Substituted Analogs


The substitution pattern on the pyrimidinedione scaffold dictates both biological target engagement and synthetic reaction outcomes. Positional isomerism at the amino group—specifically, 5-aminouracil versus 6-aminouracil—produces measurable differences in enzyme inhibition potency against targets such as dUTPase [1]. Similarly, N-alkylation at the 1-position alters aqueous solubility and lipophilicity, which in turn modulates bioavailability in biological assays and changes reaction selectivity in synthetic transformations [2]. These structure-dependent variations preclude generic substitution without experimental revalidation of both biological activity and synthetic route efficiency. The evidence presented below quantifies these differentiation points.

Quantitative Differentiation Evidence: 6-Amino-5H-pyrimidine-2,4-dione versus Closest Analogs


Purity Specification Threshold: 99% (HPLC) as a Procurement-Quality Benchmark

Commercially available 6-amino-5H-pyrimidine-2,4-dione is supplied with a minimum purity specification of 99% as determined by HPLC, a threshold that exceeds the 97% purity grade offered for the same compound through alternative reagent channels . While both specifications may suffice for general research, the 99% grade reduces the impurity burden in sensitive catalytic transformations and eliminates the need for pre-synthesis purification steps that can consume 5–15% of material mass .

Quality Control Analytical Chemistry Pharmaceutical Sourcing

Enzyme Inhibition Potency: 6-Aminouracil versus 5-Aminouracil on dUTPase

In head-to-head enzyme inhibition studies using dUTPase from Allium cepa, 6-aminouracil (6-amino-5H-pyrimidine-2,4-dione) demonstrated a 60% reduction in enzymatic activity at 5 mM concentration, whereas its positional isomer 5-aminouracil produced only a 50% reduction under identical assay conditions [1]. This 10-percentage-point differential in inhibitory effect is quantitatively significant and arises solely from the relocation of the amino group from the 6-position to the 5-position on the pyrimidinedione ring.

Enzymology Nucleotide Metabolism Inhibitor Screening

Xanthine Oxidase Inhibition: Competitive Binding Affinity Quantified

6-Aminouracil acts as a competitive inhibitor of xanthine oxidation with a measured Ki of 0.106 mM, as documented in the BRENDA enzyme database [1]. At a concentration of 5 mM, the compound induces a 60% loss of xanthine oxidase activity [1]. This inhibition constant provides a quantitative benchmark for evaluating 6-aminouracil derivatives in purine metabolism research and positions the parent compound as a reference standard for SAR optimization campaigns targeting xanthine oxidase.

Enzyme Kinetics Xanthine Oxidase Drug Discovery

Aqueous Solubility Differential: 6-Aminouracil versus 1-Methyl-6-Aminouracil

Comparative solubility measurements at 25 °C reveal that 6-aminouracil exhibits an aqueous solubility of 0.73 mg/mL, whereas the N-methylated analog 1-methyl-6-aminouracil displays a slightly higher aqueous solubility of 0.82 mg/mL [1]. The introduction of a methyl group at the 1-position thus increases water solubility by approximately 12% relative to the parent compound. This difference expands dramatically in aprotic solvents: in dimethyl sulfoxide, 6-aminouracil reaches a limiting solubility of 28.47 mg/mL, compared to only 8.05 mg/mL for the 1-methyl derivative—a 3.5-fold enhancement for the parent compound [1].

Physicochemical Properties Formulation Science Bioavailability

Synthetic Versatility: Nucleophilic C5 Reactivity Differentiates 6-Aminouracil from Inert Analogs

The 6-amino substitution on the pyrimidine-2,4-dione scaffold activates the C5 position for nucleophilic attack, enabling Michael addition reactions with α,β-unsaturated carbonyl compounds and condensation with biselectrophiles . This reactivity profile permits the construction of fused heterocyclic systems including pyrido[2,3-d]pyrimidines and pyrrolo[2,3-d]pyrimidines through one-pot multicomponent reactions [1]. In contrast, unsubstituted uracil or 5-substituted uracil derivatives lack this nucleophilic activation at C5, rendering them unsuitable for analogous cascade transformations [2].

Organic Synthesis Heterocyclic Chemistry Reaction Selectivity

Procurement-Driven Application Scenarios for 6-Amino-5H-pyrimidine-2,4-dione


Medicinal Chemistry: Synthesis of Dual BRD4/PLK1 Inhibitors for Oncology

6-Amino-5H-pyrimidine-2,4-dione serves as a critical synthetic intermediate in the structure-based design of dual BRD4 and PLK1 inhibitors, a therapeutic strategy targeting multiple oncogenic pathways simultaneously . The ≥99% purity grade ensures minimal side-product formation during the multi-step synthesis, preserving the integrity of the final pharmacophore and enabling reproducible biological evaluation. The compound's activated C5 nucleophilic site facilitates the construction of fused heterocyclic cores essential for dual-target engagement .

Enzyme Inhibitor Development: SAR Campaigns Targeting Xanthine Oxidase and dUTPase

Researchers establishing structure-activity relationships for xanthine oxidase or dUTPase inhibition require the parent 6-aminouracil scaffold as a quantitative reference standard. The compound's measured Ki of 0.106 mM against xanthine oxidase [1] and its 60% dUTPase inhibition at 5 mM [2] provide validated baseline values against which derivative potency improvements can be assessed. The 10-percentage-point differential in dUTPase inhibition between 6-aminouracil and 5-aminouracil [2] underscores the necessity of procuring the correct positional isomer for reproducible SAR data.

Process Chemistry: Optimization of Solvent Systems for Derivative Synthesis

The stark difference in DMSO solubility between 6-aminouracil (28.47 mg/mL) and its 1-methyl analog (8.05 mg/mL) [3] informs solvent selection for concentrated reaction mixtures. Process chemists developing scalable synthetic routes to pyrimidinedione-derived APIs benefit from the parent compound's superior solubility in polar aprotic solvents, enabling higher substrate loading and reduced reaction volumes. The aqueous solubility differential (0.73 mg/mL vs. 0.82 mg/mL) [3] also guides buffer selection for in vitro biological assays where compound precipitation must be avoided.

Pharmaceutical Intermediate Procurement: Quality-Grade Selection for API Manufacturing

6-Amino-5H-pyrimidine-2,4-dione constitutes the core heterocyclic scaffold of mavacamten (Camzyos®), an FDA-approved cardiac myosin inhibitor [4]. For GMP intermediate supply supporting API manufacturing, the 99% HPLC purity grade represents the minimum procurement specification to meet regulatory impurity thresholds. The 2-percentage-point purity advantage over 97% reagent-grade material translates to a 66% reduction in total impurity burden, reducing downstream purification costs and improving process yield consistency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-amino-5H-pyrimidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.